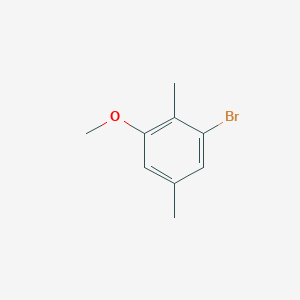
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- is an organic compound with the molecular formula C11H13BrO2 It is a derivative of propiophenone, characterized by the presence of bromine, methyl, and hydroxy groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- can be achieved through several methods. One common approach involves the bromination of 3,4-dimethylphenol followed by a Friedel-Crafts acylation reaction with propionyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the acylation step can be carried out under controlled temperature and pressure conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-bromo-3,4-dimethyl-2-oxo-propiophenone.
Reduction: Formation of 5-bromo-3,4-dimethyl-2-hydroxypropiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: The parent compound, lacking the bromine and hydroxy groups.
5-Bromo-2-hydroxypropiophenone: Similar structure but without the methyl groups.
3,4-Dimethylpropiophenone: Lacks the bromine and hydroxy groups.
Uniqueness
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- is unique due to the presence of both bromine and hydroxy groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5384-03-2 |
|---|---|
Molekularformel |
C11H13BrO2 |
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-4-10(13)8-5-9(12)6(2)7(3)11(8)14/h5,14H,4H2,1-3H3 |
InChI-Schlüssel |
LTINARLTQHMYIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C(=C1O)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


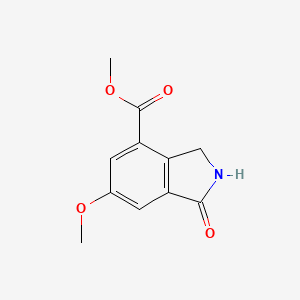
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)

![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
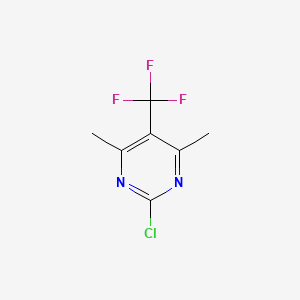
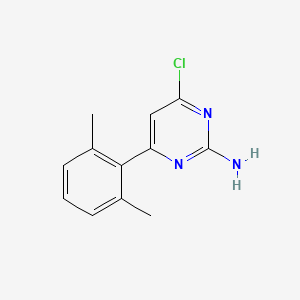
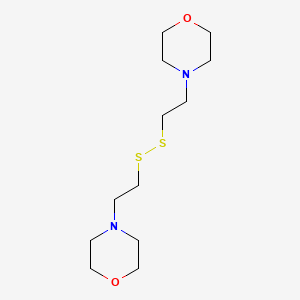
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
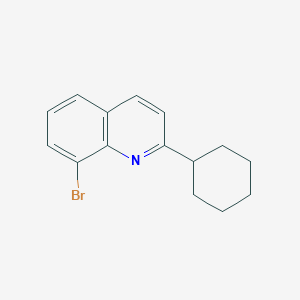
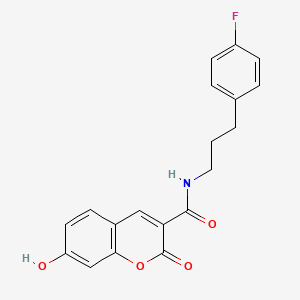
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
